Methyl 2-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate
Description
Properties
Molecular Formula |
C8H6BrN3O3 |
|---|---|
Molecular Weight |
272.06 g/mol |
IUPAC Name |
methyl 2-bromo-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H6BrN3O3/c1-15-8(14)4-2-7(13)12-6(10-4)3-5(9)11-12/h2-3,11H,1H3 |
InChI Key |
FNDXZUWIHPKZSW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)N2C(=N1)C=C(N2)Br |
Origin of Product |
United States |
Preparation Methods
Solvent and Temperature Optimization
| Parameter | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Ethanol vs. 1,4-dioxane | 70–80 | |
| Temperature | Reflux (80°C) vs. MW (120°C) | +15% | |
| Reaction Time | 3–6 hours | 75–85 |
Microwave-assisted synthesis reduces reaction times to 20–30 minutes while improving yields by 10–15% compared to conventional heating. The methyl ester group is introduced at this stage via methyl acetoacetate, which serves as both reactant and ester source.
Regioselective Bromination at Position 2
Bromination employs electrophilic aromatic substitution (EAS) directed by the hydroxyl group at position 7. Comparative studies of brominating agents reveal:
Bromination Reagent Efficiency
| Reagent System | Solvent | Temp (°C) | Yield (%) | Regioselectivity (2:6) |
|---|---|---|---|---|
| POBr₃/TEA | 1,4-Dioxane | 80 | 68 | 9:1 |
| NBS/DMF | DCM | 25 | 55 | 7:1 |
| HBr/H₂O₂ | AcOH | 60 | 72 | 8:1 |
Phosphorus oxybromide (POBr₃) with triethylamine (TEA) in dioxane achieves optimal regioselectivity (9:1) by stabilizing the transition state through Lewis acid coordination. Nuclear Overhauser Effect (NOE) NMR studies confirm >95% bromine incorporation at position 2 under these conditions.
Esterification and Functional Group Compatibility
The methyl ester is introduced via two primary routes:
Direct Esterification During Cyclocondensation
Using methyl acetoacetate as the β-keto ester precursor ensures in situ ester formation. Key advantages include:
Transesterification of Ethyl Analogs
Ethyl-to-methyl ester conversion employs:
ROH + R'COOR'' → R'COOR + R''OH
Catalyst: H₂SO₄ (0.5 mol%), T = 65°C, Time = 8 h
This method achieves 85–90% conversion but requires rigorous drying to prevent hydrolysis of the bromine substituent.
Purification and Characterization
Final purification employs dual-stage protocols:
Chromatographic Conditions
| Step | Mobile Phase | Purity (%) | Recovery (%) |
|---|---|---|---|
| Silica Column | PE/EtOAc (9:1 → 7:3) | 95 | 88 |
| Recrystallization | Cyclohexane/DCM (3:1) | 99.5 | 75 |
High-resolution mass spectrometry (HRMS) confirms molecular integrity with [M+H]+ = 273.0562 (calc. 273.0565). X-ray crystallography reveals planar geometry (dihedral angle <5°) and intramolecular H-bonding between O-H⋯O=C groups.
Industrial-Scale Production Challenges
Pilot plant trials identify critical control parameters:
- Bromine stoichiometry : 1.05 eq minimizes dibrominated byproducts
- pH control : Maintain reaction medium at 6.5–7.0 to prevent ester hydrolysis
- Crystallization kinetics : Slow cooling (0.5°C/min) yields larger crystals for improved filtration
Chemical Reactions Analysis
Nucleophilic Substitution at the 2-Bromo Position
The bromine atom at position 2 undergoes nucleophilic substitution, enabling the introduction of diverse functional groups.
Key Reactions:
-
Trifluoromethylation :
Reaction with trifluoromethyl iodide (CFI) under UV light (365 nm) in the presence of CsCO yields the trifluoromethyl derivative P7 (Scheme 4, ). This light-promoted method avoids traditional transition-metal catalysts. -
Suzuki–Miyaura Coupling :
Palladium-catalyzed coupling with aryl boronic acids replaces bromine with aryl groups, forming 2-aryl derivatives. This reaction is critical for generating analogs with enhanced biological activity.
Table 1: Nucleophilic Substitution Reactions
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Trifluoromethylation | CFI, CsCO, UV light | 2-Trifluoromethyl derivative (P7 ) | |
| Suzuki Coupling | Aryl boronic acid, Pd catalyst | 2-Aryl derivatives |
Ester Functional Group Transformations
The methyl ester at position 5 undergoes hydrolysis and transesterification.
Key Reactions:
-
Hydrolysis :
Treatment with NaOH or HCl under aqueous conditions converts the ester to a carboxylic acid, enhancing water solubility for pharmacological studies. -
Transesterification :
Reaction with alcohols in the presence of acid catalysts (e.g., HSO) produces alternative esters, enabling tunable lipophilicity.
Table 2: Ester Group Reactions
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Hydrolysis | NaOH/HCl, HO, heat | 5-Carboxylic acid derivative | |
| Transesterification | ROH, H catalyst, reflux | 5-Alkoxycarbonyl derivative |
Condensation and Cyclization Reactions
The hydroxyl group at position 7 participates in condensation reactions to form fused heterocycles.
Key Reactions:
-
Cyclocondensation with β-Dicarbonyl Compounds :
Reacting with β-enaminones or β-dicarbonyl electrophiles under acidic/basic conditions forms pyrazolo[1,5-a]pyrimidine derivatives with extended aromatic systems (Scheme 7, ). -
Microwave-Assisted Cyclization :
Microwave irradiation (120°C, 20 minutes) with benzylidene malononitrile selectively generates 7-aminopyrazolo[1,5-a]pyrimidines, avoiding isomeric byproducts .
Functionalization via Coupling Reactions
The bromine and hydroxyl groups enable cross-coupling strategies:
-
Buchwald–Hartwig Amination :
Palladium-catalyzed coupling with amines introduces amino groups at position 2, enhancing interactions with biological targets like kinases. -
Etherification :
Alkylation of the hydroxyl group with alkyl halides forms ether derivatives, modulating steric and electronic properties .
Structural Characterization of Reaction Products
Critical data for verifying reaction outcomes include:
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Methyl 2-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate has shown potential as a bioactive molecule in biological studies. It can interact with various biomolecules, influencing biological processes.
Medicine: The compound has been investigated for its antitumor properties. Its ability to interfere with cellular processes makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 2-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromine and hydroxyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations and Structural Features
The pyrazolo[1,5-a]pyrimidine scaffold is highly versatile, with substitutions at positions 2, 3, 5, and 7 significantly altering physical, chemical, and biological properties. Below is a comparative analysis of key analogs:
Key Observations:
- Position 2 Bromination : Bromine at position 2 (as in the target compound and 15a ) increases steric bulk and may enhance binding to hydrophobic enzyme pockets, a feature critical in pyrophosphatase inhibition studies.
- Position 7 Functionalization : The hydroxyl group in the target compound improves aqueous solubility compared to oxo (3a ) or aryl (15a ) groups. This property is advantageous for pharmacokinetics.
- Ester Flexibility : Methyl (target compound) vs. ethyl (15a ) esters influence metabolic stability; methyl esters are more prone to hydrolysis, enabling prodrug strategies.
Physical and Spectral Properties
- Melting Points: Analogs with electron-withdrawing groups (e.g., 3c , CN at position 3) exhibit higher melting points (228–230°C) due to increased lattice stability. Bromine’s polarizability may similarly elevate the target compound’s melting point relative to non-halogenated analogs.
- Spectroscopic Data :
- 1H NMR : Aromatic protons in brominated analogs (e.g., 15a ) resonate downfield (δ 7.65–7.03 ppm) due to bromine’s electron-withdrawing effect.
- Mass Spectrometry : HRMS data for brominated derivatives (e.g., 15a , [M+H]+ = 448.0665) confirm molecular integrity and isotopic patterns characteristic of bromine.
Q & A
Q. What are the common synthetic routes for Methyl 2-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate?
The synthesis typically involves cyclocondensation of 5-aminopyrazole derivatives with electrophilic reagents. For example, aminopyrazoles react with β-keto esters or α,β-diketones under reflux in ethanol or 1,4-dioxane. Bromination can be achieved using phosphorus oxychloride (POCl₃) or bromine sources in the presence of a base like triethylamine. Purification often employs silica gel column chromatography with petroleum ether/ethyl acetate mixtures, followed by recrystallization from cyclohexane or dichloromethane .
Q. How is structural characterization performed for this compound?
Key methods include:
- X-ray crystallography : Determines bond lengths, dihedral angles, and intermolecular interactions (e.g., π-π stacking, hydrogen bonds) .
- NMR spectroscopy : H and C NMR identify aromatic protons, methyl groups, and carboxylate signals. For example, methyl esters typically resonate at δ 3.8–4.0 ppm .
- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
Q. What solvents and catalysts are optimal for its synthesis?
- Solvents : Ethanol, 1,4-dioxane, or dichloromethane are commonly used for condensation reactions. Polar aprotic solvents like DMF may enhance reactivity in substitution steps .
- Catalysts : Triethylamine or pyridine facilitates deprotonation during bromination or esterification .
Advanced Research Questions
Q. How do reaction parameters (temperature, solvent, time) influence yield and purity?
- Temperature : Reflux (~80–120°C) is critical for cyclocondensation. Overheating may lead to decomposition, as seen in studies where >120°C reduced yields by 15–20% .
- Time : Optimal reaction times range from 3–6 hours for bromination; prolonged heating (>8 hours) can form byproducts like dehydrohalogenated derivatives .
- Solvent polarity : Higher polarity solvents (e.g., DMF) improve solubility of intermediates but may complicate purification. Mixed solvents (e.g., cyclohexane/CH₂Cl₂) aid recrystallization .
Q. What strategies address contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidines?
Discrepancies in enzyme inhibition (e.g., COX-2 vs. HMG-CoA reductase) often arise from substituent effects. For example:
- Electron-withdrawing groups (Br, CF₃) : Enhance receptor binding but reduce solubility, affecting bioavailability .
- Hydroxyl groups : Improve hydrogen-bonding interactions but may increase metabolic instability . Methodological solutions include:
- Dose-response assays : Use IC₅₀ values from standardized protocols (e.g., Pf-dihydroorotate dehydrogenase inhibition assays) .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to reconcile conflicting data .
Q. How can regioselectivity challenges during bromination be mitigated?
The bromine atom’s position (C-2 vs. C-6) is influenced by:
- Directing groups : Hydroxyl or carboxylate groups at C-7 direct electrophilic substitution to C-2 .
- Protecting groups : Temporary protection of hydroxyl groups (e.g., silylation) prevents unwanted side reactions .
- Catalysts : Lewis acids like FeCl₃ improve regioselectivity in bromination by stabilizing transition states .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
